Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate
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Overview
Description
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
The synthesis of Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a one-pot multicomponent reaction involving substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate using an organocatalyst like DABCO in an aqueous medium.
Attachment of the Phenylsulfonamido Group: This step involves the sulfonation of aniline derivatives followed by coupling with the isoxazole ring.
Formation of the Biphenyl Core: This can be synthesized through Suzuki coupling reactions involving aryl halides and boronic acids.
Esterification: The final step involves the esterification of the biphenyl derivative with ethyl acetate under acidic conditions.
Chemical Reactions Analysis
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Pharmaceuticals: The compound’s structural features make it a candidate for drug development, particularly for its potential antibacterial and antioxidant properties.
Materials Science: Its unique structure allows it to be used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Cellular Pathways: It can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate can be compared with other similar compounds:
Isoxazole Derivatives: Compounds like 3-methyl-4-(phenylsulfonamido)isoxazole share similar structural features but may differ in their biological activities and applications.
Biphenyl Derivatives: Compounds such as biphenyl-4-yl acetate have a similar biphenyl core but lack the additional functional groups, making them less versatile in certain applications.
Properties
Molecular Formula |
C26H24N2O5S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[4-[4-[4-(benzenesulfonamido)-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
InChI |
InChI=1S/C26H24N2O5S/c1-3-32-24(29)17-19-9-11-20(12-10-19)21-13-15-22(16-14-21)26-25(18(2)27-33-26)28-34(30,31)23-7-5-4-6-8-23/h4-16,28H,3,17H2,1-2H3 |
InChI Key |
FXOLPYONSBZJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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